2-Benzothiazolepentanamine
Description
2-Benzothiazolepentanamine (CAS: 39650-67-4) is a heterocyclic organic compound featuring a benzothiazole core linked to a pentylamine chain. Its molecular formula is C₁₂H₁₆N₂S, with a molecular weight of 220.33 g/mol . Synonyms include 2-(5-Aminopentyl)benzothiazole and 5-(2-Benzothiazolyl)pentylamine. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring, while the pentylamine chain extends from the 2-position of the heterocycle.
Properties
CAS No. |
39650-67-4 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentan-1-amine |
InChI |
InChI=1S/C12H16N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2 |
InChI Key |
LRVUNUHOUQQGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The following table summarizes key structural and physicochemical properties of 2-Benzothiazolepentanamine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | Chain Length | Key Features |
|---|---|---|---|---|---|---|
| This compound | 39650-67-4 | C₁₂H₁₆N₂S | 220.33 | 2-position | Pentyl | Extended lipophilic chain for membrane interaction |
| 2-Benzothiazolamine | 136-95-8 | C₇H₆N₂S | 150.20 | 2-position | None | Simpler structure; precursor in synthesis |
| 2-(1,3-Benzothiazol-2-yl)ethanamine | 82928-10-7 | C₉H₁₀N₂S | 178.25 | 2-position | Ethyl | Shorter chain; intermediate in drug design |
| 6-Pentyl-2-Benzothiazolamine | 191719-16-1 | C₁₂H₁₆N₂S | 220.33 | 6-position | Pentyl | Structural isomer; altered electronic effects |
| 2-Pentanamine | 63493-28-7 | C₅H₁₃N | 87.16 | N/A | Pentyl | Simple aliphatic amine; lacks benzothiazole |
Key Observations:
Chain Length and Lipophilicity: The pentyl chain in this compound increases lipophilicity compared to shorter-chain analogs like 2-(1,3-Benzothiazol-2-yl)ethanamine (ethyl chain). This may enhance membrane permeability and bioavailability .
Substituent Position: 6-Pentyl-2-Benzothiazolamine (CAS 191719-16-1) is a positional isomer with the pentyl group at the 6-position of the benzothiazole ring.
Biological Activity Insights: Studies on 2-benzazepine derivatives (structurally distinct but functionally analogous) demonstrate that alkyl chain length and substituent position significantly impact biological activity. For example, Grunewald et al. (2001) showed that 3-alkyl substituents on benzazepines enhance α2-adrenoceptor affinity . By analogy, the pentyl chain in this compound may improve interactions with hydrophobic binding pockets in targets like phenylethanolamine N-methyltransferase (PNMT) .
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